molecular formula C9H11NO2 B13681472 4-Aminochroman-7-ol

4-Aminochroman-7-ol

Cat. No.: B13681472
M. Wt: 165.19 g/mol
InChI Key: LZYJSJPHMWLNKJ-UHFFFAOYSA-N
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Description

4-Aminochroman-7-ol is a bicyclic organic compound comprising a chromane backbone (a benzene ring fused to a dihydropyran ring) with an amino (-NH2) group at the 4-position and a hydroxyl (-OH) group at the 7-position. This structure imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its solubility, stability, and reactivity.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-amino-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C9H11NO2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-2,5,8,11H,3-4,10H2

InChI Key

LZYJSJPHMWLNKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminochroman-7-ol can be achieved through several methods. One common approach involves the reduction of 4-chromanone oximes using reducing agents such as Raney-Ni/H₂. This method selectively produces 4-aminochromans . Another method involves the use of 2-chloromethyloxirane (epichlorohydrin) as a starting compound, followed by kinetic resolution and subsequent reactions to yield non-racemic 4-aminochroman-3-ols .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common in industrial settings to produce enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

4-Aminochroman-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group at the 4-position can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted chromans, chromanones, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically about the applications of the compound "4-Aminochroman-7-ol." However, the search results do provide information about similar compounds and their applications, which may be relevant to your research.

G-Protein Coupled Receptors (GPCRs) and Drug Development:

  • Allosteric Modulators: Some search results discuss the role of GPCRs as targets for drug development, particularly focusing on allosteric modulators, which bind to topographically distinct sites on the receptors . These modulators can either increase (positive allosteric modulators or PAMs) or reduce (negative allosteric modulators or NAMs) receptor responsiveness .
  • Selectivity: Allosteric sites often have less conserved regions, enabling the development of subtype-selective small molecules useful for treating CNS disorders like Parkinson's Disease (PD) .
  • Molecular Dynamics (MD) Simulations: MD simulations help determine the atomic-level mechanisms for allostery, capturing protein motion and predicting atom positions, which is crucial for structure-based drug design .
  • Potential Therapeutic Applications: Allosteric modulators of muscarinic AcetylCholine Receptors (mAChRs) and metabotropic Glutamate Receptors (mGluRs) have shown potential in preclinical PD models .

Anticancer Activity of Chromans:

  • Growth Inhibition: Research has explored chroman derivatives for in vitro growth inhibitory activity against human high-grade glioma cell lines . Some compounds, like nitro-substituted phenylthioureas, have shown significant activity .
  • Selectivity: Certain phenylureas related to these compounds were found to be more cell-selective (normal versus tumor glial cells) and less toxic than corresponding phenylthioureas .
  • Non-Apoptotic Mediated Growth Inhibition: The growth inhibition observed doesn't seem to be mediated by apoptosis, as there were no significant differences between glioma cells sensitive or resistant to pro-apoptotic stimuli .

Bioactive Compounds from Natural Sources:

  • Diverse Applications: Bioactive compounds from natural sources have significant scientific importance and application prospects . Flavonoids, chromones, and coumarins, along with their metal-ion complexes, exhibit antioxidative, anti-inflammatory, anticancer, and antimicrobial effects .
  • Flavonoids: Flavonoids are phytochemicals found in plants, fruits, and vegetables with applications in medicine, cosmetics, and skin care . They have been used as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, and neuroprotective agents .
  • Specific Examples: Apple peel extracts rich in flavonoids inhibit acetylcholinesterase and act as antihypertensive agents, preventing cardio-metabolic disorders and preserving cognitive performance .

Multitarget-Directed Ligands (MTDLs) for Serotonin Receptors:

  • Medicinal Chemistry Efforts: Some studies focus on designing MTDLs that target one or more serotonin receptors (5-HTRs) . For example, donecopride is a balanced 5-HT4R agonist/AChE inhibitor that promotes non-amyloidogenic processing of APP, leading to the release of soluble APPα and decreased formation of Aβ1-42 .

Other relevant information:

  • Antidepressant Agents: Research into new dual-acting agents has explored compounds with activity at both the 5HT1A receptor and SERT (serotonin transporter) for potential antidepressant effects .
  • Chiral Amine Synthesis: Aminochroman derivatives are relevant in the enantioselective synthesis of chiral amines, which are important building blocks in drug discovery .

Mechanism of Action

The mechanism of action of 4-Aminochroman-7-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to estrogen receptors, particularly estrogen receptor β (ERβ), and modulate their activity . This interaction can lead to various cellular responses, including changes in gene expression and cell signaling pathways. Additionally, the compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 4-Aminochroman-7-ol, emphasizing differences in functional groups, reactivity, and analytical characterization.

Structural Analogs

Compound Name Functional Groups Key Properties
This compound 4-NH2, 7-OH High polarity, potential for hydrogen bonding, basic amino group
Methyl 4-oxochroman-7-carboxylate 4-O, 7-COOCH3 Ester group enhances lipophilicity; ketone at C4 increases electrophilicity
7-Indolecarboxylic Acid Carboxylic acid at C7 of indole Acidic proton (COOH) enables salt formation; planar indole ring system

Reactivity and Stability

  • Amino vs. Carbonyl Groups: The amino group in this compound confers nucleophilic character, enabling reactions with electrophiles (e.g., acylations). In contrast, Methyl 4-oxochroman-7-carboxylate’s ketone group participates in condensations or reductions .
  • Hydroxyl vs. Carboxylic Acid: The 7-OH group in this compound is less acidic than the carboxylic acid in 7-Indolecarboxylic acid (pKa ~10 vs. ~4.5), affecting solubility and ionizability .

Analytical Characterization

  • Spectroscopy: NMR: this compound’s <sup>1</sup>H NMR would show broad peaks for -NH2 and -OH protons (δ 1.5–5.0 ppm), whereas Methyl 4-oxochroman-7-carboxylate’s ester carbonyl resonates at ~δ 170 ppm in <sup>13</sup>C NMR . Guidelines from emphasize baseline clarity and proper referencing for accurate comparisons . MS: High-resolution mass spectrometry (HRMS) would distinguish molecular ions (e.g., [M+H]<sup>+</sup> for this compound vs. [M+Na]<sup>+</sup> for ester derivatives) .
  • Chromatography: Reverse-phase HPLC would separate this compound (polar) from Methyl 4-oxochroman-7-carboxylate (less polar) based on retention times .

Research Findings and Gaps

  • Synthetic Challenges: Amino and hydroxyl groups in this compound may complicate purification (e.g., column chromatography vs. crystallization for esters) .

Biological Activity

4-Aminochroman-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound features a chroman backbone with an amino group at the 4-position and a hydroxyl group at the 7-position. This unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

2. Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cell lines. The compound has been observed to modulate signaling pathways associated with cell survival and proliferation, particularly through its interaction with estrogen receptors, notably estrogen receptor β (ERβ) .

3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It may enhance neuronal survival under stress conditions by reducing oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Notably, it has been shown to bind to serotonin receptors, which play crucial roles in mood regulation and neuroprotection .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various pathogens; disrupts cell membranes
AnticancerInduces apoptosis in cancer cells; modulates ERβ signaling
NeuroprotectiveReduces oxidative stress; enhances neuronal survival

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cells, researchers found that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential of this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results demonstrated that treatment with the compound led to decreased levels of amyloid-beta plaques and improved cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent reduction reactions. Variations in synthetic pathways can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties .

Table 2: Synthesis Pathways

Step Reaction Type Reagents
Step 1Friedel-Crafts AcylationAcyl chloride, aromatic compound
Step 2ReductionNaBH₄ or LiAlH₄
Step 3Functional Group ModificationVarious alkyl halides

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